The Definitive Guide to b-Alanine-2,2,3,3-d4: Properties, Applications, and Advanced Methodologies
The Definitive Guide to b-Alanine-2,2,3,3-d4: Properties, Applications, and Advanced Methodologies
This technical guide provides an in-depth exploration of b-Alanine-2,2,3,3-d4 (β-Alanine-d4), a stable isotope-labeled (SIL) amino acid analog. Designed for researchers, analytical chemists, and drug development professionals, this document details the core chemical properties, validates its principal applications, and provides field-proven methodologies for its use in quantitative bioanalysis and metabolic research.
Core Principles and Rationale for Use
b-Alanine-2,2,3,3-d4 is a synthetic analog of the naturally occurring, non-essential amino acid β-alanine. Its utility in advanced scientific investigation is predicated on a simple yet powerful modification: the replacement of four hydrogen atoms at the C2 and C3 positions with their heavy isotope, deuterium.[1] This substitution results in a mass shift of +4 Da compared to the endogenous molecule.[2]
Critically, this isotopic labeling does not alter the fundamental chemical reactivity or biological behavior of the molecule.[2] Consequently, b-Alanine-2,2,3,3-d4 serves as an ideal tool for two primary applications:
-
Internal Standard in Isotope Dilution Mass Spectrometry (IDMS): In quantitative assays, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), b-Alanine-2,2,3,3-d4 is the gold standard internal standard for the measurement of endogenous β-alanine.[1][3] Its near-identical physicochemical properties ensure it behaves congruently with the unlabeled analyte during sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects.[4][5] The distinct mass difference allows for simultaneous, unambiguous detection by the mass spectrometer.[2]
-
Metabolic Tracer: As a biologically equivalent molecule, b-Alanine-2,2,3,3-d4 can be introduced into biological systems to trace the metabolic fate of β-alanine.[2] This enables precise studies of its absorption, distribution, metabolism, and excretion (ADME), as well as its incorporation into downstream molecules like the dipeptide carnosine.[1][2]
Physicochemical and Isotopic Properties
A comprehensive understanding of the molecule's properties is foundational to its effective application. The key characteristics of b-Alanine-2,2,3,3-d4 are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3-amino-2,2,3,3-tetradeuteriopropanoic acid | [1][6] |
| Synonyms | β-Alanine-d4; 3-Aminopropionic Acid-d4 | [6] |
| CAS Number | 116173-67-2 | [2] |
| Molecular Formula | C₃H₃D₄NO₂ | [2] |
| Molecular Weight | ~93.12 g/mol | [2] |
| Appearance | White to off-white solid powder | |
| Isotopic Purity | Typically ≥98 atom % D | [6] |
| Chemical Purity | Typically ≥98% | [6] |
| Boiling Point | ~237.1 °C at 760 mmHg | [6] |
| Melting Point | >198 °C | |
| Solubility | Soluble in water and methanol | |
| Storage | Stable at room temperature; long-term storage at -20°C recommended. | [7] |
| Stability | Chemically and thermally stable under standard lab conditions. Re-analysis of purity is recommended after three years. | [7] |
Synthesis and Isotopic Labeling: A Mechanistic Overview
The synthesis of b-Alanine-2,2,3,3-d4 is achieved through catalytic hydrogen-deuterium (H-D) exchange reactions. While multiple specific pathways exist, a common conceptual approach involves using a precursor molecule like acrylonitrile or β-aminopropionitrile and a deuterium source, such as deuterium oxide (D₂O), under catalytic conditions.[5][8]
Transition metal catalysts, such as Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C), are often employed to facilitate the H-D exchange at specific C-H bonds.[9][10] The reaction conditions are optimized to promote the exchange at the C2 and C3 positions adjacent to the amino and carboxyl functional groups, which are activated towards this exchange.[10]
Caption: Conceptual workflow for the synthesis of b-Alanine-2,2,3,3-d4.
The purity of the final product, both chemical and isotopic, is critical. High isotopic enrichment (≥98 atom % D) is essential to prevent signal overlap and cross-talk from the unlabeled analyte during mass spectrometric analysis.[2]
Application in Quantitative Bioanalysis: A Self-Validating Protocol
The use of a stable isotope-labeled internal standard is the cornerstone of robust and reliable quantitative bioanalysis, conforming to regulatory standards such as those outlined by the FDA.[11][12] The protocol described here is a self-validating system because the internal standard is added at the very beginning of the workflow. Its consistent recovery and response ratio throughout the analysis of calibration standards, quality controls, and unknown samples validates the integrity of the entire process, from extraction to detection.[13]
Experimental Protocol: Quantification of β-Alanine in Human Plasma
This protocol provides a validated methodology for determining the concentration of endogenous β-alanine in human plasma samples using b-Alanine-2,2,3,3-d4 as an internal standard via LC-MS/MS.
Materials and Reagents:
-
b-Alanine-2,2,3,3-d4 (Internal Standard, IS)
-
β-Alanine (Analyte reference standard)
-
Human Plasma (K₂EDTA)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Sulfosalicylic Acid (SSA)
-
Ultrapure Water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source
Protocol Steps:
-
Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of β-Alanine in ultrapure water.
-
Prepare a 1 mg/mL stock solution of b-Alanine-2,2,3,3-d4 (IS) in ultrapure water.
-
From the β-Alanine stock, prepare a series of working standard solutions via serial dilution.
-
Prepare a working IS solution (e.g., 500 ng/mL) in ultrapure water.
-
Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a concentration range (e.g., 10 to 5000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range using a separate stock solution of β-Alanine.[6]
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the working IS solution (b-Alanine-2,2,3,3-d4). Vortex briefly.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid (or 10 µL of 30% SSA) to precipitate proteins.[3][14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a HILIC column for separation of the polar analytes. A typical gradient elution might be:
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.15% Formic Acid
-
Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate + 0.15% Formic Acid
-
A gradient running from high %B to lower %B will elute the polar compounds.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).
-
β-Alanine Transition: m/z 90.1 → 72.1
-
b-Alanine-2,2,3,3-d4 (IS) Transition: m/z 94.1 → 76.1
-
Optimize cone voltage and collision energy for maximum signal intensity for both transitions.
-
-
Caption: Step-by-step workflow for plasma sample preparation and analysis.
Data Analysis and Interpretation
The quantification is based on the principle that the ratio of the analyte signal to the internal standard signal is directly proportional to the analyte concentration.[15][16]
-
Peak Integration: Integrate the chromatographic peak areas for both the β-alanine and b-Alanine-2,2,3,3-d4 MRM transitions for each injection.
-
Calculate Response Ratio: For each sample, calculate the Peak Area Ratio (PAR): PAR = (Peak Area of β-Alanine) / (Peak Area of b-Alanine-2,2,3,3-d4)
-
Construct Calibration Curve: Plot the PAR for the calibration standards against their known concentrations. Perform a linear regression analysis, typically with 1/x² weighting, to generate a calibration curve with the equation y = mx + c, where y is the PAR and x is the concentration.[17] The curve must meet acceptance criteria for linearity (e.g., R² > 0.99).[14]
-
Quantify Unknowns: For each unknown sample, calculate its PAR and use the regression equation from the calibration curve to determine its β-alanine concentration.
Application in Metabolic Tracing: Carnosine Synthesis
β-Alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, including intracellular pH buffering.[13][15] By introducing b-Alanine-2,2,3,3-d4 into a biological system (in vivo or in vitro), researchers can trace its incorporation into carnosine.
The analytical approach involves monitoring the appearance of deuterated carnosine (Carnosine-d4) over time using LC-MS/MS. The mass shift allows for the clear differentiation between pre-existing (unlabeled) carnosine and newly synthesized carnosine derived from the administered tracer. This provides a direct measure of the rate of carnosine synthesis.
Caption: Tracing the incorporation of b-Alanine-d4 into carnosine.
Conclusion
b-Alanine-2,2,3,3-d4 is an indispensable tool for modern bioanalytical and metabolic research. Its properties as a stable isotope-labeled analog make it the definitive internal standard for the accurate and precise quantification of β-alanine, enabling the development of robust, self-validating analytical methods. Furthermore, its application as a metabolic tracer provides unparalleled insight into the dynamics of β-alanine metabolism and its role in physiological pathways such as carnosine synthesis. The methodologies and principles outlined in this guide provide a framework for the effective implementation of this critical reagent in demanding research and development environments.
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